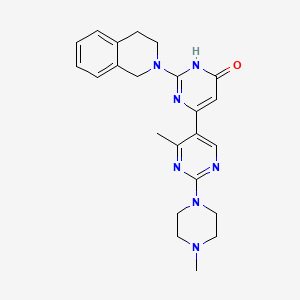![molecular formula C16H15N5O2 B3731888 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3731888.png)
2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Übersicht
Beschreibung
2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as MP-5-3, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones and has shown promise in various fields of research due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to act on various cellular pathways involved in cancer cell growth and survival. 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activity of various enzymes involved in DNA replication and repair, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the growth and proliferation of cancer cells, leading to a reduction in tumor size.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment. However, one limitation of using 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One area of research is the development of more efficient synthesis methods for 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, which could lead to increased availability and lower costs. Another area of research is the investigation of the potential applications of 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in other fields of research, such as immunology and infectious diseases. Additionally, further studies are needed to fully understand the mechanisms of action of 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one and its potential side effects.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer properties and has been used in various studies to investigate the mechanisms of cancer cell death. 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has also been studied for its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15-13-12(11-2-1-4-17-10-11)3-5-18-14(13)19-16(20-15)21-6-8-23-9-7-21/h1-5,10H,6-9H2,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFCFQGPYCUCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-yl)-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-ethoxyphenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731810.png)
![4'-methyl-2'-(1-pyrrolidinyl)-2-{[3-(trifluoromethyl)phenyl]amino}-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731812.png)
![2-[(2-methoxyphenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731820.png)
![4'-methyl-2'-(1-pyrrolidinyl)-2-[(tetrahydro-2-furanylmethyl)amino]-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731828.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperazinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731832.png)
![4'-methyl-2'-(4-methyl-1-piperazinyl)-2-[(2-phenylethyl)amino]-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731840.png)

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-4'-methyl-2'-(4-methyl-1-piperazinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731859.png)
![2'-(4-ethyl-1-piperazinyl)-2-[(4-fluorophenyl)amino]-4'-methyl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3731862.png)
![9-(2-furyl)-3-(4-morpholinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B3731870.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3731873.png)
![2-(4-benzyl-1-piperidinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3731880.png)
![N-(3-methoxyphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B3731892.png)
![2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B3731904.png)